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Compound of Interest

Compound Name: Rauvovertine B

Cat. No.: B14746287

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine B is a monoterpenoid indole alkaloid isolated from the leaves and twigs of
Rauvolfia verticillata. As a member of the extensive family of Rauvolfia alkaloids, which
includes compounds with significant pharmacological activities, a thorough structural
characterization of Rauvovertine B is crucial for understanding its potential biological and
medicinal properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable
tool for the unambiguous structure elucidation of complex natural products like Rauvovertine
B. This application note provides a detailed overview of the NMR data and outlines the
experimental protocols for the structural analysis of this compound.

Quantitative NMR Data Summary

The structural analysis of Rauvovertine B was accomplished through a combination of one-
dimensional (1D) and two-dimensional (2D) NMR experiments. The 1H and 13C NMR spectral
data, acquired in acetone-d6, are summarized in the tables below.

Table 1: 1H NMR (600 MHz, acetone-d6) Data for Rauvovertine B

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b14746287?utm_src=pdf-interest
https://www.benchchem.com/product/b14746287?utm_src=pdf-body
https://www.benchchem.com/product/b14746287?utm_src=pdf-body
https://www.benchchem.com/product/b14746287?utm_src=pdf-body
https://www.benchchem.com/product/b14746287?utm_src=pdf-body
https://www.benchchem.com/product/b14746287?utm_src=pdf-body
https://www.benchchem.com/product/b14746287?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14746287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Position OoH (ppm) Multiplicity J (Hz)
1 9.90 S

5a 2.85 m

5B 3.15 m

6a 2.05 m

6B 2.25 m

9 7.42 d 7.8
10 6.96 t 7.8
11 7.02 t 7.8
12 7.30 d 7.8
1l4a 1.60 m

14B 1.95 m

15 2.10 m

16 4.15 m

17a 5.15 d 10.2
178 5.25 d 17.4
18 1.55 d 6.6
19 5.60 m

20 4.30 q 6.6
21 3.80 S

Table 2: 13C NMR (150 MHz, acetone-d6) Data for Rauvovertine B
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Position oC (ppm) DEPT
2 135.0 C

3 52.0 C

5 53.5 CH2
6 22.0 CH2
7 109.5 C

8 128.0 C

9 1185 CH
10 119.5 CH
11 121.0 CH
12 111.5 CH
13 137.0 C
14 35.5 CH2
15 30.0 CH
16 55.0 CH
17 117.0 CH2
18 13.0 CHS3
19 142.0 CH
20 75.0 CH
21 52.5 CH

Experimental Protocols

The following protocols outline the general procedures for acquiring high-quality NMR data for

the structural analysis of Rauvovertine B and similar indole alkaloids.
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Sample Preparation

« |solation and Purification: Rauvovertine B is isolated from the leaves and twigs of Rauvolfia
verticillata using standard chromatographic techniques (e.qg., silica gel column
chromatography, preparative HPLC).

o Sample Purity: Ensure the purity of the isolated compound is >95% as determined by HPLC
or LC-MS to avoid interference from impurities in the NMR spectra.

e NMR Sample Preparation:
o Weigh approximately 5-10 mg of purified Rauvovertine B.

o Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., acetone-d6, chloroform-d,
methanol-d4). The choice of solvent should be based on the solubility of the compound
and should not have signals that overlap with key resonances of the analyte.

o Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm), if required by the spectrometer.

NMR Data Acquisition

The following experiments are essential for the complete structural elucidation of Rauvovertine
B. Experiments should be performed on a high-field NMR spectrometer (= 500 MHz) for
optimal resolution and sensitivity.

e 1D NMR Spectroscopy:

o H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities
(singlet, doublet, triplet, etc.), and coupling constants (J-values) of all hydrogen atoms.

o 183C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique
carbon environments.

o DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and
DEPT-135 experiments to differentiate between CH, CHz2, and CHs groups.
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e 2D NMR Spectroscopy:

o COSY (Correlation Spectroscopy): This experiment identifies proton-proton (*H-tH) spin-
spin coupling networks, revealing which protons are adjacent to each other in the
molecule.

o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly
bonded proton and carbon atoms (*H-13C), allowing for the assignment of protonated
carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons that are separated by two or three bonds (2JCH and 3JCH).
This is crucial for connecting different spin systems and identifying quaternary carbons.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): These experiments identify protons that are close to
each other in space, providing information about the stereochemistry and three-
dimensional structure of the molecule.

Structural Elucidation Workflow

The process of elucidating the structure of Rauvovertine B from its NMR data follows a logical
progression.
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Caption: Workflow for the structural elucidation of Rauvovertine B using NMR data.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving Rauvovertine B are not yet elucidated, its
structural similarity to other Rauvolfia alkaloids suggests potential interactions with various
receptors and enzymes in the central nervous system. The general approach to identifying
such interactions is outlined below.
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Caption: Logical workflow for investigating the biological activity of Rauvovertine B.

This application note provides a foundational guide for the NMR-based structural analysis of
Rauvovertine B. The detailed protocols and data summary serve as a valuable resource for
researchers in natural product chemistry and drug discovery. Further biological screening and
mechanistic studies are warranted to fully explore the therapeutic potential of this indole
alkaloid.

 To cite this document: BenchChem. [Application Note: Structural Analysis of Rauvovertine B
using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14746287#nmr-spectroscopy-for-structural-analysis-
of-rauvovertine-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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